N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an ethanediamide linker to a furan-2-ylmethyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-11-3-5-12(6-4-11)23-16(14-9-27-10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-26-13/h1-7H,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFKTXGTAIMKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, thiophene derivatives, and furan-2-carboxylic acid. The synthetic route may involve the following steps:
Formation of the thieno[3,4-c]pyrazole ring: This can be achieved through cyclization reactions involving thiophene derivatives and hydrazine.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the oxamide moiety: This can be achieved through amide bond formation reactions using furan-2-carboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, a screening of a drug library identified compounds similar to N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide that demonstrated significant cytotoxic effects against various cancer cell lines. These compounds were evaluated using multicellular spheroids as models for solid tumors, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
Thienopyrazole derivatives have also been investigated for their antimicrobial activities. The incorporation of the thieno and pyrazole structures has been shown to enhance the efficacy against a range of bacterial and fungal pathogens. For example, derivatives with similar scaffolds exhibited promising antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Anti-inflammatory Effects
Research indicates that compounds with thieno and pyrazole functionalities can modulate inflammatory pathways. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Material Science Applications
Beyond medicinal chemistry, this compound has implications in material science.
Organic Electronics
The unique electronic properties of thienopyrazoles make them suitable candidates for use in organic electronic devices. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer chemistry, thienopyrazole derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The thieno[3,4-c]pyrazole ring and fluorophenyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share structural motifs with the target compound, including fluorinated aryl groups and heterocyclic cores. Key differences include:
- Core Structure: Triazoles (1,2,4-triazole) vs. thienopyrazole. Triazoles exhibit tautomerism (thione-thiol equilibrium), while thienopyrazoles are rigid bicyclic systems .
- Functional Groups : Triazole derivatives in feature sulfonyl and thiocarbonyl groups, absent in the target compound. The ethanediamide linker in the target provides distinct hydrogen-bonding capabilities.
- Synthesis: Triazoles are synthesized via cyclization of hydrazinecarbothioamides, whereas thienopyrazoles likely require annulation of thiophene and pyrazole precursors .
Table 1: Comparison with Triazole Derivatives
Pyrazolopyrimidine-Chromen Hybrids ()
The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares fluorinated aromatic systems but differs in core architecture:
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with chromen vs. thienopyrazole.
- Physical Properties : The patent compound has a melting point of 175–178°C and a molecular weight of 589.1 g/mol, suggesting higher complexity than the target compound .
- Synthesis: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is used for pyrazolopyrimidines, whereas thienopyrazoles may involve cyclocondensation or Friedel-Crafts reactions .
Benzamide and Triazine Pesticides ()
Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram highlight the role of amide linkers and heterocycles in agrochemicals:
- Functional Groups : Flutolanil’s trifluoromethyl group enhances pesticidal activity, analogous to the 4-fluorophenyl group in the target compound. Cyprofuram’s tetrahydrofuran ring contrasts with the target’s furan-2-ylmethyl group.
- Bioactivity: Benzamides target succinate dehydrogenase in fungi, while the target compound’s thienopyrazole core may offer divergent mechanisms .
Research Implications and Gaps
- Spectral Data : The target compound’s IR spectrum is expected to show C=O stretches (~1660–1680 cm⁻¹) from the ethanediamide group, contrasting with triazole C=S peaks (~1250 cm⁻¹) .
- Synthetic Challenges: Thienopyrazole synthesis may require regioselective cyclization, unlike the straightforward cyclization of triazoles .
- Biological Potential: The furan and fluorophenyl groups suggest possible applications in antimicrobial or anticancer research, though explicit data are lacking.
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various thieno[3,4-c]pyrazole derivatives and their evaluation against several bacterial strains. The compound in focus demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Thieno[3,4-c]pyrazole compounds have been investigated for their anticancer effects. In vitro studies have shown that this compound inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
GABA-A Receptor Modulation
Recent findings suggest that compounds structurally related to thieno[3,4-c]pyrazoles may act as positive allosteric modulators (PAMs) of the GABA-A receptor. This interaction could lead to anxiolytic effects and improved metabolic stability compared to traditional GABAergic drugs. Molecular docking studies have provided insights into the binding affinities and interactions within the receptor's active site .
Study 1: Antimicrobial Evaluation
A series of synthesized thieno[3,4-c]pyrazole derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced activity against both bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
Study 2: Anticancer Activity
In a comparative study involving various thieno[3,4-c]pyrazole derivatives against human breast cancer cell lines (MCF-7), this compound showed a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells .
Summary of Biological Activities
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core, introduction of the 4-fluorophenyl group, and coupling with the furan-methyl ethanediamide moiety. Key challenges include controlling regioselectivity during cyclization and optimizing purification methods (e.g., gradient elution chromatography) to isolate the target compound from byproducts. Temperature-sensitive steps (e.g., below 0°C for diazo coupling) and inert atmosphere requirements are critical for yield enhancement .
Q. How is the molecular structure confirmed post-synthesis?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional group identification), high-resolution mass spectrometry (HR-MS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. For example, the 4-fluorophenyl group’s orientation and furan-methyl spatial arrangement are validated via crystallographic data .
Q. What biological activities are reported for structurally similar compounds?
Analogous thieno[3,4-c]pyrazole derivatives exhibit antimicrobial activity (e.g., Staphylococcus aureus inhibition) and anticancer potential (e.g., apoptosis induction in HeLa cells). The 4-fluorophenyl group enhances target binding affinity, while the furan moiety may improve solubility .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized for scalable synthesis?
Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. For instance, a central composite design revealed that ethanol at 60°C with 10 mol% K₂CO₃ maximizes coupling efficiency (85% yield) . Flow chemistry systems can further enhance reproducibility and reduce exothermic risks in diazo intermediate formation .
Q. What computational strategies predict electronic properties and binding modes?
Density Functional Theory (DFT) calculations optimize molecular geometry and map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like cyclooxygenase-2 (COX-2), highlighting hydrogen bonding between the ethanediamide group and Arg120 .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound stability). Validate results via orthogonal assays:
- Compare in vitro cytotoxicity (MTT assay) with in silico predictions (e.g., ProTox-II).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for target proteins .
Q. What strategies improve pharmacokinetic properties without altering core pharmacophores?
- Prodrug modification : Introduce ester groups at the ethanediamide nitrogen to enhance oral bioavailability.
- Co-crystallization : Use succinic acid to improve aqueous solubility while retaining thienopyrazole activity .
Comparative and Mechanistic Questions
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Synthesize analogs with variations at:
- Position 2 : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl.
- Furan moiety : Substitute with thiophene or pyrrole. Tabulate bioactivity data (IC₅₀, logP) to identify critical substituents:
| Derivative | R Group (Position 2) | IC₅₀ (COX-2, μM) | logP |
|---|---|---|---|
| Parent | 4-fluorophenyl | 0.45 | 2.8 |
| Analog 1 | 4-chlorophenyl | 0.62 | 3.1 |
| Analog 2 | 4-methoxyphenyl | 1.20 | 2.5 |
Data trends reveal electron-withdrawing groups (e.g., -F, -Cl) enhance potency .
Q. What in vitro/in vivo models are suitable for toxicity profiling?
- In vitro : HepG2 cells for hepatotoxicity screening; hERG assay for cardiac risk assessment.
- In vivo : Zebrafish models for acute toxicity (LD₅₀) and metabolite identification via LC-MS/MS .
Methodological Best Practices
Q. How to ensure batch-to-batch consistency in purity?
Implement HPLC-DAD/ELSD with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) and validate against a reference standard (≥98% purity). Track impurities using mass-guided preparative HPLC .
Q. What spectroscopic techniques characterize degradation products?
LC-MS/MS identifies hydrolytic degradation (e.g., amide bond cleavage), while FT-IR detects oxidative byproducts (e.g., sulfoxide formation in the thieno ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
